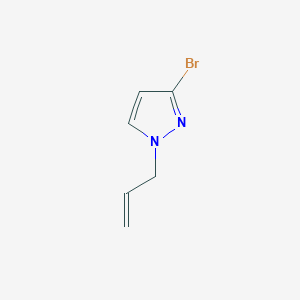
1-Allyl-3-bromo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-bromo-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The presence of an allyl group at position 1 and a bromine atom at position 3 makes this compound unique and of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-bromo-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a reaction between allyl hydrazine and 3-bromo-2-pyrazoline can yield this compound under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-bromo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole oxides or reduction to form pyrazoline derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of catalysts.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution Products: 1-Allyl-3-azido-1H-pyrazole, 1-Allyl-3-cyano-1H-pyrazole.
Oxidation Products: this compound oxide.
Reduction Products: 1-Allyl-3-bromo-1H-pyrazoline.
Scientific Research Applications
1-Allyl-3-bromo-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Mechanism of Action
The mechanism of action of 1-Allyl-3-bromo-1H-pyrazole involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The allyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1-Allyl-3-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
1-Allyl-3-iodo-1H-pyrazole: Contains an iodine atom, which can influence its reactivity and biological activity.
1-Allyl-3-fluoro-1H-pyrazole: The presence of a fluorine atom can significantly alter the compound’s properties.
Uniqueness: 1-Allyl-3-bromo-1H-pyrazole is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7BrN2 |
|---|---|
Molecular Weight |
187.04 g/mol |
IUPAC Name |
3-bromo-1-prop-2-enylpyrazole |
InChI |
InChI=1S/C6H7BrN2/c1-2-4-9-5-3-6(7)8-9/h2-3,5H,1,4H2 |
InChI Key |
GPVUISADMSOGBO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CC(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


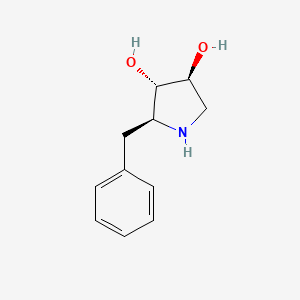

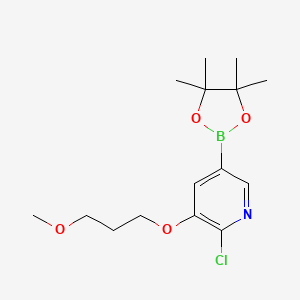
![2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole](/img/structure/B11774471.png)
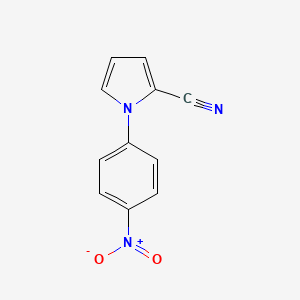
![2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B11774489.png)
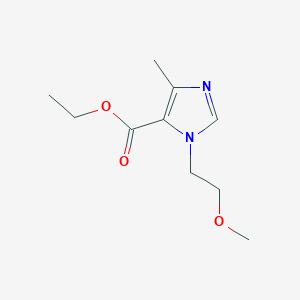
![7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B11774503.png)
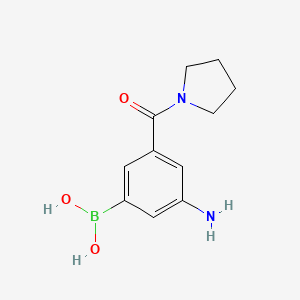
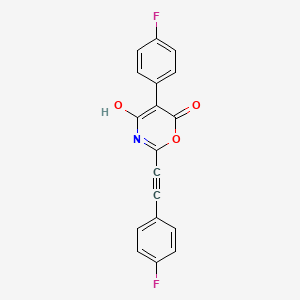
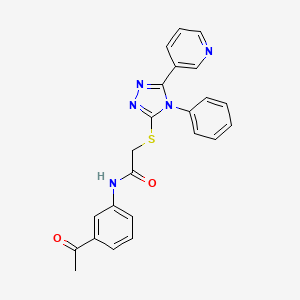
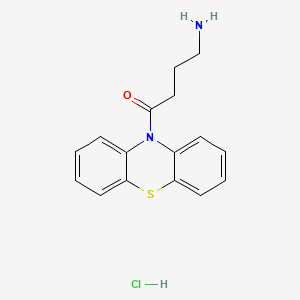
![1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11774518.png)
![2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B11774520.png)
